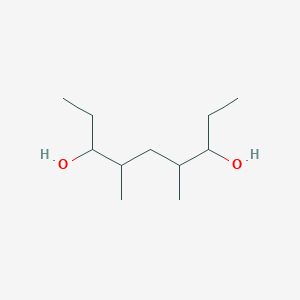
4,6-Dimethylnonane-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylnonane-3,7-diol is an organic compound with the molecular formula C11H24O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is part of the broader class of aliphatic alcohols and is characterized by its branched structure, which includes two methyl groups attached to a nonane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylnonane-3,7-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4,6-Dimethylnonane-3,7-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylnonane-3,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Dimethylnonane-3,7-dione.
Reduction: 4,6-Dimethylnonane.
Substitution: 4,6-Dimethylnonane-3,7-dichloride or 4,6-Dimethylnonane-3,7-dibromide.
Scientific Research Applications
4,6-Dimethylnonane-3,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethylnonane-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound may also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloctane-2,6-diol
- 2,4-Dimethylnonane-1,5-diol
- 4,6-Dimethyldecane-3,7-diol
Uniqueness
4,6-Dimethylnonane-3,7-diol is unique due to its specific branching pattern and the position of its hydroxyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H24O2 |
|---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
4,6-dimethylnonane-3,7-diol |
InChI |
InChI=1S/C11H24O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-13H,5-7H2,1-4H3 |
InChI Key |
IBZPFSMMYAGTBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)CC(C)C(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















